6-[(Dimethylamino)methyl]-3-quinolinamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]quinolin-3-amine |
InChI |
InChI=1S/C12H15N3/c1-15(2)8-9-3-4-12-10(5-9)6-11(13)7-14-12/h3-7H,8,13H2,1-2H3 |
InChI Key |
GLJPGPDFRBJCGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
The Quinoline Scaffold: a Privileged Structure in Drug Discovery
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, holds a distinguished position in the realm of heterocyclic chemistry and drug discovery. chemimpex.comnih.govnih.gov Its inherent structural features and synthetic tractability have made it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility has led to the incorporation of the quinoline nucleus in a wide array of approved drugs, underscoring its therapeutic relevance. chemimpex.comclockss.org
The pharmacological prowess of quinoline derivatives is extensive, encompassing a broad spectrum of activities. Notably, quinoline-based compounds have demonstrated significant efficacy as anticancer, antibacterial, antiviral, antimalarial, antifungal, and anti-inflammatory agents. clockss.orgyoutube.comnih.gov The ability of the quinoline ring system to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, enabling medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity. nih.govnih.gov
Table 1: Selected Pharmacological Activities of Quinoline Derivatives
| Pharmacological Activity | Examples of Quinoline-Based Drugs/Candidates |
|---|---|
| Antimalarial | Chloroquine (B1663885), Mefloquine, Primaquine nih.gov |
| Anticancer | Camptothecin (B557342), Irinotecan nih.gov |
| Antibacterial | Ciprofloxacin, Levofloxacin |
| Antiviral | Saquinavir nih.gov |
| Anti-inflammatory | - nih.govresearchgate.net |
Bioactive Motifs: the Dimethylaminoalkyl and Aminoquinoline Moieties
The structure of 6-[(Dimethylamino)methyl]-3-quinolinamine is further distinguished by the presence of two key bioactive motifs: the dimethylaminoalkyl group and the aminoquinoline core. Both of these structural components have a well-documented history of contributing to the biological activity of various compounds.
The dimethylaminoalkyl motif is a common feature in a multitude of FDA-approved drugs and is known to influence a compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.govresearchgate.netfrontiersin.org The tertiary amine in this group can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with biological targets. This motif has been associated with a diverse range of pharmacological activities, including antihistaminic, anticancer, and antimicrobial effects. nih.govnih.govfrontiersin.org
The aminoquinoline motif , particularly the 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) cores, is famously represented by the antimalarial drugs chloroquine (B1663885) and primaquine, respectively. clockss.orgnih.gov Aminoquinolines are known to exhibit a wide array of biological effects, including antimalarial, anticancer, antileishmanial, and antiviral activities. chemimpex.comclockss.org The position of the amino group on the quinoline (B57606) ring, as well as the nature of the substituents on the amino group, plays a crucial role in determining the compound's biological activity and mechanism of action. youtube.compharmacy180.com
Table 2: Bioactive Motifs and Their Associated Pharmacological Activities
| Bioactive Motif | Associated Pharmacological Activities |
|---|---|
| Dimethylaminoalkyl | Antihistaminic, Anticancer, Antimicrobial nih.govnih.govfrontiersin.org |
| Aminoquinoline | Antimalarial, Anticancer, Antileishmanial, Antiviral chemimpex.comclockss.org |
Rationale for Academic Investigation
Established Synthetic Routes to Quinoline and Quinolamine Scaffolds
The construction of the fundamental quinoline scaffold can be achieved through several classic and contemporary cyclization strategies.
Classic Cyclization Reactions
A variety of named reactions have been foundational in the synthesis of quinolines for over a century. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds or their precursors. iipseries.orgnih.gov
| Reaction Name | Reactants | Key Features |
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). iipseries.orgwikipedia.org | A versatile method for producing unsubstituted quinolines. The reaction can be violent and is often moderated with ferrous sulfate. wikipedia.orguop.edu.pk |
| Friedländer Synthesis | 2-aminobenzaldehydes or 2-aminoketones with compounds containing an α-methylene group. wikipedia.orgpharmaguideline.com | A straightforward method for synthesizing substituted quinolines, catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org |
| Doebner-Miller Reaction | Aniline and α,β-unsaturated carbonyl compounds. iipseries.orgsynarchive.com | A modification of the Skraup synthesis that allows for the preparation of substituted quinolines. slideshare.net |
| Pfitzinger-Borsche Reaction | Isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.org | Yields quinoline-4-carboxylic acids, which can be further modified. iipseries.org |
| Niementowski Synthesis | Anthranilic acids and carbonyl compounds. wikipedia.org | Leads to the formation of γ-hydroxyquinoline derivatives. wikipedia.org |
The Skraup synthesis , first reported in 1880, involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The mechanism begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. uop.edu.pkpharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. uop.edu.pk
The Friedländer synthesis offers a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a ketone or aldehyde containing an α-methylene group. wikipedia.orgpharmaguideline.com This reaction can be catalyzed by either acid or base and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. cdnsciencepub.comquimicaorganica.org
A variation of the Skraup reaction is the Doebner-Miller reaction , which utilizes α,β-unsaturated carbonyl compounds instead of glycerol, allowing for greater diversity in the resulting quinoline derivatives. iipseries.orgsynarchive.com The reaction is typically acid-catalyzed. synarchive.com
The Pfitzinger-Borsche reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound under basic conditions. iipseries.org The reaction involves the opening of the isatin ring followed by condensation and cyclization. iipseries.org
Lastly, the Niementowski quinoline synthesis employs the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. wikipedia.org
Oxidative Annulation and Multicomponent Reactions for Quinoline Assembly
More recent advancements in quinoline synthesis focus on improving efficiency, atom economy, and functional group tolerance. Oxidative annulation strategies and multicomponent reactions (MCRs) have emerged as powerful tools in this regard. mdpi.comrsc.org
Oxidative annulation often involves transition-metal-catalyzed C-H bond activation and functionalization. mdpi.comacs.org For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been developed for the direct synthesis of quinolines. acs.orgsnnu.edu.cn These methods provide access to highly functionalized quinolines that may be difficult to obtain through classical methods. mdpi.com
Multicomponent reactions (MCRs) offer the advantage of constructing complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgnih.gov These reactions are highly convergent and allow for the rapid generation of diverse quinoline libraries. rsc.orgscielo.br
Cobalt and Copper-Catalyzed Cyclization Approaches
The use of earth-abundant and less toxic metals like cobalt and copper in catalysis is a growing area of interest.
Cobalt-catalyzed reactions have been developed for the synthesis of quinolines through the annulation of anilides and internal alkynes. rsc.orgresearchgate.net These methods often proceed via ortho C-H activation and can be promoted by the addition of a Lewis acid. rsc.org Cobalt catalysts have also been employed in dehydrogenative coupling reactions of 2-aminoaryl alcohols with ketones or nitriles to form quinolines and quinazolines, respectively. acs.orgrsc.org
Copper-catalyzed methods have also proven effective for quinoline synthesis. These include the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters, which proceeds through a cascade process of C-N and C-C bond formation. rsc.orgrsc.org Copper catalysts have also been used in tandem cyclization reactions to access 4-aminoquinoline (B48711) derivatives and in dual cyclization processes for the synthesis of more complex fused systems like quinindolines. oup.comnih.govacs.org
Targeted Introduction of Dimethylaminoalkyl and Amino Functionalities
Once the quinoline scaffold is in place, the introduction of the specific 3-amino and 6-[(dimethylamino)methyl] groups requires targeted synthetic strategies.
Condensation Reactions with Ortho-Aminocarbonyl Compounds
The Friedländer synthesis and its variations are particularly well-suited for introducing substituents at the 2- and 3-positions of the quinoline ring. By choosing an appropriate 2-aminoaryl ketone or aldehyde and a carbonyl compound with the desired functionalities, one can directly construct a quinoline with the necessary substitution pattern. For example, a 2-aminobenzaldehyde could be condensed with a ketone containing a protected amino group to introduce the 3-amino functionality.
Direct Amination and Nucleophilic Substitution Approaches on the Quinoline Ring System
Direct functionalization of the pre-formed quinoline ring is another key strategy. The electronic nature of the quinoline ring makes it susceptible to nucleophilic attack at the 2- and 4-positions, while electrophilic substitution typically occurs on the benzene (B151609) ring at the 5- and 8-positions. uop.edu.pkresearchgate.net
Direct amination of the quinoline ring can be challenging. However, activation of the quinoline ring, for instance by N-oxide formation, can facilitate nucleophilic amination at the 2-position. nih.govorganic-chemistry.orgresearchgate.net Copper-catalyzed dehydrogenative C-N coupling of quinoline N-oxides with secondary amines has been reported. nih.gov Nickel-catalyzed C-2 amination of quinoline N-oxides with cyclic amines has also been achieved. rsc.org
Nucleophilic substitution is a more common approach for introducing substituents onto the quinoline ring. Halogenated quinolines, particularly at the 2- and 4-positions, are excellent substrates for nucleophilic substitution reactions with amines. quimicaorganica.org The introduction of a leaving group at the 3-position is less straightforward but can be achieved through various synthetic sequences. Similarly, functionalization at the 6-position on the benzene ring can be accomplished through electrophilic substitution reactions, such as nitration followed by reduction to an amine, which can then be further elaborated to the dimethylaminoalkyl side chain.
Mannich-type Reactions for [(Dimethylamino)methyl] Group Installation
The introduction of a [(dimethylamino)methyl] group onto a quinoline scaffold, particularly at the C-6 position to form precursors for compounds like this compound, can be effectively achieved through Mannich-type reactions. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine (in this case, dimethylamine). wikipedia.orgyoutube.com This reaction is a powerful tool for C-C bond formation and the introduction of aminoalkyl groups. oarjbp.com
In the context of quinoline chemistry, the reaction typically proceeds by first forming an Eschenmoser's salt precursor or a pre-formed iminium ion from formaldehyde (B43269) and dimethylamine (B145610). This electrophilic species then reacts with a nucleophilic quinoline derivative. For substitution at the C-6 position, the reaction generally requires an activated quinoline ring, often through the presence of an electron-donating group, or proceeds via an electrophilic aromatic substitution mechanism on a suitable quinoline precursor.
A general representation of the Mannich reaction for the synthesis of a 6-[(dimethylamino)methyl]quinoline derivative is depicted below:
General Reaction Scheme:
Detailed research findings indicate that the conditions for Mannich reactions can be varied. Classical methods often involve refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with catalytic amounts of acid. nih.gov More contemporary approaches may utilize pre-formed iminium salts to improve yields and reduce side reactions. For instance, the reaction of an enolizable ketone with paraformaldehyde and dimethylamine hydrochloride in refluxing ethanol in the presence of a catalytic amount of concentrated HCl is a common procedure for synthesizing Mannich bases. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
| Quinoline Derivative | Formaldehyde | Dimethylamine | 6-[(Dimethylamino)methyl]quinoline Derivative | Mannich Reaction |
| Enolizable Ketone | Paraformaldehyde | Dimethylamine Hydrochloride | Mannich Base Hydrochloride | Mannich Reaction |
Strategies for Position-Specific Substitution (e.g., C-3, C-6, C-7)
Achieving position-specific substitution on the quinoline ring is crucial for the synthesis of complex derivatives like this compound. The electronic properties of the quinoline system, with the pyridine (B92270) ring being more electron-deficient than the benzene ring, dictate the regioselectivity of various reactions.
Substitution at C-3:
Functionalization at the C-3 position of the quinoline ring often requires specific strategies due to the electronic nature of this position. One effective method is the hetero-Diels-Alder reaction. For instance, a [4+2] cycloaddition of in-situ generated azadienes (from 2-aminobenzyl alcohol) with terminal alkynes can provide a regioselective route to C-3 functionalized quinolines in a metal- and protection-free manner. organic-chemistry.orgnih.gov
Another approach involves the modification of pre-existing quinoline scaffolds. For example, a quinoline-3-carboxylic acid can be synthesized and subsequently converted to an amide or other functional group at the C-3 position.
Substitution at C-6:
The C-6 position is part of the benzene ring of the quinoline scaffold and is more susceptible to electrophilic aromatic substitution compared to the pyridine ring, provided the reaction conditions are controlled. To introduce the [(dimethylamino)methyl] group, a two-step sequence is often employed. First, a halomethyl group, typically a bromomethyl group, is introduced at the C-6 position. This can be achieved through radical bromination of a 6-methylquinoline (B44275) precursor. The resulting 6-(bromomethyl)quinoline (B12639) can then undergo nucleophilic substitution with dimethylamine to yield the desired 6-[(dimethylamino)methyl]quinoline.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile method for introducing amino groups at specific positions on the quinoline ring. nih.govmdpi.com For instance, a 6-bromoquinoline (B19933) can be coupled with various amines in the presence of a palladium catalyst and a suitable ligand to achieve C-6 amination. nih.gov
Combined C-3 and C-6 Substitution:
To synthesize this compound, a convergent or sequential strategy is necessary. One potential route could involve:
Starting with a 6-substituted quinoline precursor, such as 6-methyl-3-nitroquinoline.
Reduction of the nitro group at the C-3 position to an amino group. The reduction of nitroquinolines to the corresponding aminoquinolines can be readily achieved under mild conditions using reagents like stannous chloride. nih.gov
Functionalization of the C-6 methyl group via bromination followed by amination with dimethylamine as described above.
The order of these steps would need to be carefully considered to avoid side reactions and ensure compatibility of the functional groups.
| Position | Synthetic Strategy | Key Intermediates |
| C-3 | Hetero-Diels-Alder Reaction | Azadienes, Terminal Alkynes |
| C-3 | Functional Group Interconversion | Quinoline-3-carboxylic acid |
| C-6 | Halogenation followed by Amination | 6-Methylquinoline, 6-(Bromomethyl)quinoline |
| C-6 | Buchwald-Hartwig Amination | 6-Bromoquinoline |
Stereoselective and Regioselective Synthesis Considerations for Substituted Quinolines
The synthesis of substituted quinolines with specific stereochemistry and regiochemistry is of paramount importance, particularly for applications in medicinal chemistry where biological activity is often dependent on the precise three-dimensional arrangement of atoms.
Regioselectivity:
As discussed in the previous section, the inherent electronic properties of the quinoline ring direct the regioselectivity of many reactions. Classical quinoline syntheses like the Skraup and Doebner-von Miller reactions can present challenges in regioselectivity, especially when using substituted anilines. nih.gov Modern synthetic methods often provide better control. For example, the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can offer high regioselectivity depending on the choice of reactants and catalysts. nih.gov However, with unsymmetrical ketones, regioselectivity can still be a challenge. nih.gov
Metal-catalyzed cross-coupling reactions and directed C-H functionalization have emerged as powerful tools for achieving high regioselectivity in the functionalization of the quinoline core.
Stereoselectivity:
When a chiral center is present in a substituted quinoline, its stereoselective synthesis becomes a key objective. Asymmetric synthesis of quinoline derivatives can be achieved through various strategies:
Use of Chiral Catalysts: Chiral Lewis acids or organocatalysts can be employed in reactions that construct the quinoline ring or functionalize it, leading to the formation of one enantiomer in excess. For instance, the asymmetric inverse-electron-demand Diels-Alder reaction using a chiral Ti(IV) complex has been utilized for the synthesis of asymmetric tetrahydroquinoline derivatives. nih.gov
Chiral Pool Synthesis: Starting from a readily available chiral molecule (the chiral pool), the quinoline scaffold can be constructed while retaining the initial stereochemistry.
Resolution of Racemates: A racemic mixture of a chiral quinoline derivative can be separated into its constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Several studies have focused on the synthesis of chiral ligands containing quinoline motifs for use in asymmetric catalysis. researchgate.netthieme-connect.com These ligands, often bidentate or tridentate, can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The synthesis of these chiral quinoline-based ligands themselves often involves stereoselective steps. asianpubs.orgasianpubs.org
| Consideration | Method | Example |
| Regioselectivity | Friedländer Synthesis | Condensation of o-aminoaryl ketones with β-ketoesters. nih.gov |
| Regioselectivity | Hetero-Diels-Alder | Reaction of azadienes with terminal alkynes for C-3 functionalization. organic-chemistry.orgnih.gov |
| Stereoselectivity | Asymmetric Catalysis | Inverse-electron-demand Diels-Alder with a chiral Ti(IV) complex. nih.gov |
| Stereoselectivity | Chiral Ligand Synthesis | Preparation of chiral N,N-type quinoline ligands. thieme-connect.com |
Green Chemistry Approaches and Sustainable Synthetic Protocols for Quinoline Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to develop more environmentally benign and sustainable processes. These approaches focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.
Green Solvents and Catalysts:
A significant focus of green quinoline synthesis is the replacement of traditional volatile organic solvents with more sustainable alternatives.
Water: Water has been explored as a green solvent for various quinoline syntheses, including multicomponent reactions. tandfonline.com
Ionic Liquids: Ionic liquids have been employed as recyclable reaction media and catalysts for reactions such as the Friedländer synthesis. researchgate.net They offer advantages of thermal stability and low vapor pressure. researchgate.net
Biocatalysts: The use of biocatalysts, such as malic acid, has been reported for the synthesis of quinolines, offering a renewable and biodegradable catalytic option. tandfonline.com
Heterogeneous catalysts, particularly nanocatalysts, are also at the forefront of green quinoline synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include magnetic nanoparticles and nano-crystalline sulfated zirconia. nih.govtandfonline.com
Energy Efficiency:
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinoline derivatives.
Atom Economy and Multicomponent Reactions:
Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with minimal formation of byproducts. Various MCRs have been developed for the synthesis of polysubstituted quinolines, aligning well with the principles of green chemistry. researchgate.net
Solvent-Free Conditions:
Conducting reactions under solvent-free conditions is another important green chemistry strategy. The Friedländer reaction, for example, has been successfully carried out using nanocatalysts under solvent-free conditions to produce polysubstituted quinolines. nih.gov
| Green Chemistry Principle | Application in Quinoline Synthesis |
| Use of Green Solvents | Reactions in water or ionic liquids. tandfonline.comresearchgate.net |
| Use of Recyclable Catalysts | Nanocatalysts (e.g., magnetic nanoparticles). nih.govtandfonline.com |
| Energy Efficiency | Microwave-assisted synthesis. |
| Atom Economy | Multicomponent reactions for polysubstituted quinolines. researchgate.net |
| Waste Reduction | Solvent-free reaction conditions. nih.gov |
Influence of the Quinolamine Core on Biological Activity Profiles
The quinolamine core, a fusion of a quinoline and an amine functional group, serves as the fundamental scaffold for a diverse array of biologically active molecules. researchgate.net The inherent electronic properties and structural rigidity of the quinoline ring system, combined with the hydrogen bonding capacity of the amino group, provide a versatile platform for interaction with various biological targets. nih.gov The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for the stabilization of ligand-receptor complexes. nih.gov
The biological activity of quinoline derivatives is highly dependent on the substitution pattern around this core. The nature, position, and orientation of different functional groups on the quinoline ring can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. nih.govwho.int For instance, the introduction of various substituents on the quinoline nucleus can modulate its electron density and steric properties, thereby affecting its binding affinity to target proteins. who.int
Role of the Dimethylaminoalkyl Moiety at the C-6 Position in Modulating Potency and Selectivity
The presence of a dimethylaminoalkyl group at the C-6 position of the quinoline ring plays a significant role in modulating the pharmacological properties of these compounds. This side chain can influence the molecule's basicity, lipophilicity, and steric bulk, all of which are critical factors in determining its interaction with biological targets. The tertiary amine of the dimethylamino group is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein's active site.
Furthermore, the length and flexibility of the alkyl chain connecting the dimethylamino group to the quinoline core can impact the compound's ability to adopt an optimal conformation for binding. Structure-activity relationship studies on various quinoline analogs have demonstrated that modifications to this side chain can lead to significant changes in both potency and selectivity. For example, in a series of 6-methoxy-2-arylquinoline analogues, the nature of the substituent at the C-4 position, in conjunction with the C-6 methoxy (B1213986) group, was found to be crucial for their activity as P-glycoprotein inhibitors. nih.gov
Impact of the Amino Group at the C-3 Position on Molecular Interactions
The amino group at the C-3 position of the quinolinamine core is a key determinant of the molecule's biological activity, primarily through its ability to form hydrogen bonds with target macromolecules. nih.gov This functional group can act as both a hydrogen bond donor and acceptor, enabling it to participate in a network of interactions within a binding pocket. The precise positioning of this amino group is critical for establishing these interactions and ensuring high-affinity binding.
Positional Isomerism and Substituent Effects on Quinoline-Based Compounds (e.g., comparison of 6-dimethylamino vs. 7-dimethylamino)
The specific placement of substituents on the quinoline ring, known as positional isomerism, can have a profound impact on the biological activity of the resulting compounds. Even a subtle shift in the position of a functional group, such as moving a dimethylamino group from the C-6 to the C-7 position, can lead to dramatic changes in potency and selectivity. This is because the different electronic environments and steric hindrances at each position on the quinoline ring can alter the molecule's interaction with its biological target.
For example, studies on 7-substituted 4-aminoquinolines have shown that the nature of the substituent at the C-7 position is a critical determinant of their antimalarial activity. asm.org Similarly, the introduction of groups at the C-7 position of the 8-aminoquinoline (B160924) ring has been generally found to result in a loss of activity. who.int These findings underscore the importance of precise substituent placement in the design of potent and selective quinoline-based therapeutic agents.
Below is an illustrative table showing how positional isomerism can affect biological activity in a hypothetical series of quinolinamine analogs.
| Compound | Position of Dimethylamino Group | IC50 (nM) | Target Selectivity |
| Analog A | C-6 | 15 | High |
| Analog B | C-7 | 250 | Low |
| Analog C | C-8 | >1000 | Inactive |
This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.
Conformational Analysis and its Implications for Ligand-Target Binding
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of quinoline derivatives provides valuable insights into the energetically favorable shapes that these molecules can adopt. The flexibility of side chains, such as the dimethylaminoalkyl group, allows the molecule to orient itself within a binding pocket to maximize favorable interactions and minimize steric clashes. nih.gov
Molecular modeling and computational techniques are often employed to predict the preferred conformations of ligands and to understand how these conformations influence their binding affinity and selectivity. nih.govnih.gov The interaction between a ligand and its receptor is a dynamic process, and the ability of a molecule to adopt a specific, bioactive conformation is often a prerequisite for its biological activity. For quinoline-based compounds, the relative orientation of the quinoline ring and its substituents can significantly affect their interactions with key amino acid residues in the target protein. nih.gov
Preclinical Pharmacological and Efficacy Evaluation in in Vitro and in Vivo Models
Antimicrobial Spectrum and Efficacy in Model Systems of Quinoline (B57606) Derivatives
The quinolone and aminoquinoline scaffolds are foundational to many synthetic antibacterial agents. mdpi.comnih.gov The development of fluoroquinolones, for example, significantly broadened the antibacterial spectrum of this class from primarily Gram-negative to include Gram-positive bacteria and Mycobacterium tuberculosis. mdpi.com
Antibacterial Activity (Gram-Positive and Gram-Negative)
Numerous studies have synthesized and evaluated novel quinoline derivatives for their antibacterial properties. nih.govnih.gov For instance, certain quinoline-3-carboxylic acids and pyrimidoquinolines have been evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, some 5-aminoquinoline (B19350) derivatives have demonstrated activity against tested microbial strains. researchgate.net The antibacterial potency of these compounds is often influenced by various substitutions on the quinoline ring. nih.govresearchgate.net
Antifungal Activity
The quinoline core is also present in compounds investigated for antifungal effects. nih.gov Synthesized series of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones showed potent antifungal activities against several human pathogenic fungi, particularly Candida species. nih.gov Some of these derivatives exhibited greater potency than the reference drug fluconazole. nih.gov Other research into thiochromeno[4,3-b]quinolines and fluorinated quinoline analogs has also revealed promising antifungal activity against various fungal strains. semanticscholar.orgmdpi.com
Antiparasitic Activity (e.g., Antileishmanial, Antimalarial, Antitrichomonal)
Aminoquinolines are a well-established class of antimalarial drugs. youtube.com Derivatives of 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) have demonstrated significant activity against Plasmodium species, including chloroquine-resistant strains. nih.govresearchgate.net Modifications at various positions of the quinoline ring influence the antimalarial potency and toxicity of these compounds. nih.govnih.gov Beyond malaria, aminoquinoline derivatives have shown potential as antileishmanial agents, with activity reported against both promastigote and amastigote forms of Leishmania species. nih.govnih.gov
Antineoplastic Activity and Cytotoxicity in Cancer Cell Lines of Quinoline Derivatives
The quinoline scaffold is a key pharmacophore in the design of anticancer agents, with derivatives showing activity through mechanisms like DNA intercalation, cell cycle arrest, and inhibition of key kinases. nih.govnih.gov
Differential Sensitivity Across Tumor Types and Cell Lines (e.g., HeLa, HCT116, HepG2)
The cytotoxic effects of quinoline derivatives have been evaluated across a wide range of cancer cell lines. univ.kiev.ua For example, various 3-aminoisoquinolin-1(2H)-one derivatives exhibited different levels of anticancer activity across the NCI-60 cell line panel, which includes leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, and kidney. univ.kiev.uaresearchgate.net Studies on other quinoline derivatives have reported cytotoxic activity against cell lines such as A549 (lung), MDA-MB-231 (breast), C32 (melanoma), and U87-MG (glioblastoma), with some compounds showing selectivity for cancer cells over normal fibroblasts. brieflands.commdpi.com The specific substitutions on the quinoline ring are critical in determining the potency and selectivity of these compounds. brieflands.com
Combinatorial Efficacy Studies in Preclinical Models
Aminoquinolines like chloroquine (B1663885) have been investigated as anticancer adjuvants. nih.gov They can enhance the antiproliferative action of chemotherapeutic agents by modulating pathways such as PI3K/Akt/mTOR and triggering p53 signaling. nih.govresearchgate.net For instance, chloroquine has been shown to enhance the cytotoxic effects of cisplatin (B142131) in HeLa cells. nih.gov These findings suggest that quinoline-based compounds could be used in combination therapies to improve efficacy and overcome resistance.
Other Promising Biological Activities in Preclinical Settings (e.g., Neuroprotective, Hypolipidemic, Immunomodulatory)
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological effects. Research into various substituted quinolines has suggested potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and conditions requiring immune modulation.
Neuroprotective Activities: The neuroprotective potential of quinoline derivatives is an active area of investigation. For instance, certain quinoline-based phosphodiesterase 5 (PDE5) inhibitors have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. These compounds have shown efficacy in restoring synaptic plasticity in preclinical models, a key process for memory formation. nih.gov While direct neuroprotective data for 6-[(Dimethylamino)methyl]-3-quinolinamine is not available, the broader family of quinoline and isoquinoline (B145761) alkaloids has been noted for its neuroprotective effects, which are often attributed to antioxidant and anti-inflammatory mechanisms. mdpi.com
Hypolipidemic Activities: While specific studies on the hypolipidemic effects of this compound are not documented in the reviewed literature, other heterocyclic compounds have demonstrated the potential to lower lipid levels. For example, a series of substituted 3-imino-1-oxoisoindolines showed significant hypolipidemic activity in animal models, reducing both serum cholesterol and triglycerides. nih.gov This highlights the potential for nitrogen-containing heterocyclic scaffolds to influence lipid metabolism.
Immunomodulatory Activities: The immunomodulatory properties of aminoquinolines are well-documented, with chloroquine and hydroxychloroquine (B89500) being prominent examples. frontiersin.org These 4-aminoquinoline derivatives can modulate the functions of immune cells like monocytes and macrophages by altering the pH of intracellular organelles. frontiersin.org The broader class of quinoline derivatives has been investigated for immunomodulatory effects, with some compounds showing the ability to influence spleen lymphocyte proliferation and the production of inflammatory cytokines like TNF-alpha in vitro. frontiersin.org
Due to the lack of specific data for this compound, a direct comparison or detailed analysis of its neuroprotective, hypolipidemic, or immunomodulatory potential is not possible at this time. The following table summarizes the types of biological activities observed in related quinoline derivatives.
| Biological Activity | Compound Class | Observed Effect in Preclinical Models |
| Neuroprotective | Quinoline-based PDE5 inhibitors | Restoration of synaptic plasticity. nih.gov |
| Immunomodulatory | 4-Aminoquinolines | Regulation of monocyte/macrophage functions. frontiersin.org |
| Immunomodulatory | Quinoline-3-carboxamides (B1200007) | Effects on spleen lymphocyte proliferation and TNF-alpha production. |
In Vitro Metabolic Stability and Lead Optimization Considerations
In Vitro Metabolic Stability: In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for predicting a compound's half-life and clearance in the body. nuvisan.com For quinoline derivatives, metabolic stability can be highly dependent on the substitution pattern. For example, in a series of quinoline-based PDE5 inhibitors, the introduction of a cyclopropyl (B3062369) group and modification of substituents on a linked pyridine (B92270) scaffold significantly improved the metabolic half-life (t½) in human liver microsomes from around 20 minutes to over 44 minutes. nih.gov Studies on quinoline 3-carboxamide derivatives have shown that microsomal clearance was generally low and that metabolism was primarily mediated by cytochrome P450 enzymes, leading to hydroxylated and dealkylated metabolites. nih.gov
The table below illustrates reported metabolic stability data for some quinoline derivatives, highlighting the impact of structural modifications.
| Compound Series | Key Structural Feature | In Vitro Human Liver Microsomal Half-life (t½) |
| N-(pyridin-3-ylmethyl)quinoline derivative 7a | Baseline structure | 20.5 min nih.gov |
| N-(pyridin-3-ylmethyl)quinoline derivative 4d | Deuterated modification | 16.4 min nih.gov |
| N-(pyridin-3-ylmethyl)quinoline derivative 4b | Cyclopropyl and methoxypyridine substitutions | 44.6 min nih.gov |
Lead Optimization Considerations: Lead optimization for quinoline-based compounds often focuses on improving potency, selectivity, and pharmacokinetic properties, including metabolic stability. Strategies can involve:
Structural Modification: Introducing or altering substituents on the quinoline ring system to block sites of metabolism.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain biological activity but have improved metabolic profiles.
Improving Physicochemical Properties: Modifying the structure to enhance solubility and permeability, which can indirectly affect metabolism and bioavailability.
For antimalarial 4(1H)-quinolones, lead optimization efforts have focused on improving both potency and oral bioavailability. nih.gov The process of lead optimization is a multi-parameter undertaking that balances enhancing the desired therapeutic effects with minimizing potential liabilities. nih.gov
Computational Chemistry and Cheminformatics in the Research of 6 Dimethylamino Methyl 3 Quinolinamine
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design, used to model the interaction between a small molecule (ligand) and its biological target, typically a protein or nucleic acid.
Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a target's active site. The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. This method is crucial for understanding the binding mode of potential drugs and for virtual screening of large compound libraries. For quinoline (B57606) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets. For instance, docking analyses of novel quinoline compounds with DNA gyrase, an essential bacterial enzyme, have revealed key binding patterns and minimum binding energies, suggesting their potential as antibacterial agents. researchgate.netnih.gov In these studies, the quinoline scaffold often forms critical hydrogen bonds and hydrophobic interactions with amino acid residues within the enzyme's binding pocket. researchgate.net
The combination of docking and MD simulations provides a powerful workflow for assessing potential drug candidates. Docking provides an initial binding hypothesis, while MD simulations refine this model and assess its stability, offering crucial information for the rational design of more potent and selective inhibitors based on the quinoline scaffold.
Table 1: Example of Molecular Docking Results for Quinoline Derivatives against E. coli DNA Gyrase B This table is representative of typical data generated in molecular docking studies.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Ciprofloxacin (control) | -7.3 | Asp73, Gly77, Arg76 | Hydrogen Bonding, Pi-cation |
| Quinoline Derivative 11 | -7.33 | Asp73, Ile78, Pro79 | Hydrogen Bonding, Hydrophobic |
| Quinoline Derivative 19 | -6.9 | Asp73, Ile78, Val120 | Hydrogen Bonding, Hydrophobic |
| Quinoline Derivative 24 | -7.1 | Asp73, Gly77, Pro79 | Hydrogen Bonding, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdergipark.org.tr The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule are responsible for its biological effect. neliti.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules and prioritizing synthetic efforts. neliti.comresearchgate.net
The process of building a QSAR model involves several key steps:
Data Set Preparation: A collection of molecules with known biological activities (the training set) is assembled. neliti.com
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., logP), steric (e.g., molecular volume), and topological characteristics. dergipark.org.tr
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build an equation that correlates the descriptors with the observed biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
For quinoline derivatives, QSAR studies have been successfully applied to predict their potency across various therapeutic areas, including antifungal activity. neliti.com In such studies, a model might reveal that specific electronic and steric properties are critical for the compound's effectiveness. This information provides valuable insights into the mechanism of action and helps medicinal chemists rationally design new analogs with enhanced activity by modifying the quinoline scaffold to optimize these key properties. neliti.com
Table 2: Representative Molecular Descriptors Used in QSAR Studies of Bioactive Compounds This table lists common descriptor types and their significance in QSAR modeling.
| Descriptor Type | Example Descriptor | Physicochemical Significance |
|---|---|---|
| Electronic | Dipole Moment | Influences drug-receptor electrostatic interactions. dergipark.org.tr |
| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule, affecting its ability to cross cell membranes. |
| Steric/Topological | Molecular Weight | Relates to the overall size of the molecule. |
| Molar Refractivity | Describes the volume occupied by a molecule and its polarizability. |
De Novo Design and Virtual Screening Approaches for Novel Analogs
The discovery of novel bioactive molecules can be significantly accelerated using computational strategies like virtual screening and de novo design. These methods explore vast chemical spaces to identify promising new compounds based on the structure of a biological target.
Virtual Screening (VS) is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. One of the most common methods is structure-based virtual screening, which uses molecular docking to evaluate how well each molecule in a database fits into the target's binding site. nih.gov This approach can effectively filter libraries containing millions of compounds down to a manageable number of promising candidates for experimental testing. nih.gov For a scaffold like quinoline, VS could be used to screen databases of natural products or synthetic compounds to find new derivatives with potential activity against a specific target, such as a kinase or a bacterial enzyme. mdpi.com
De Novo Design is a more creative computational approach that builds novel molecules from scratch, piece by piece, within the constraints of a target's active site. Instead of searching existing libraries, de novo design algorithms generate new chemical structures with favorable predicted binding properties. This method has the potential to create entirely novel chemical entities that may not exist in current databases, offering innovative solutions for challenging drug targets. The process often involves placing molecular fragments (atoms or functional groups) in favorable positions within the binding site and then connecting them to form a complete, chemically stable molecule. This approach could be used to design novel analogs of 6-[(Dimethylamino)methyl]-3-quinolinamine tailored to fit perfectly within a specific biological pocket.
Both virtual screening and de novo design are powerful tools for lead generation, enabling researchers to explore a wide range of chemical diversity and rationally design novel quinoline-based compounds with high therapeutic potential.
Electronic Structure Calculations and Spectroscopic Property Predictions
Electronic structure calculations, primarily based on quantum mechanics, are used to investigate the fundamental properties of molecules, such as their geometry, stability, and reactivity. Density Functional Theory (DFT) is one of the most widely used methods in this area, providing a good balance between accuracy and computational cost. researchgate.netaps.org These calculations can predict various properties, including electrochemical and spectroscopic characteristics, which are crucial for understanding a molecule's behavior and for materials science applications.
For quinoline derivatives, electronic structure calculations can provide deep insights into their properties. For example, the electrochemical behavior of a molecule—its tendency to be oxidized or reduced—is directly related to the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A low HOMO-LUMO energy gap typically corresponds to a molecule that is more easily excited and more chemically reactive.
Studies on compounds structurally similar to this compound, such as 6-(dimethylamino)quinoline-5-carbaldehyde, have shown a strong correlation between their chemical structure and their oxidation and reduction potentials. researchgate.net Calculations of the frontier molecular orbitals for these compounds have supported the experimental electrochemical findings. researchgate.net For instance, the presence of electron-donating groups like the dimethylamino group can raise the HOMO energy level, making the compound easier to oxidize. By calculating these electronic properties, researchers can predict how structural modifications to the quinoline ring will affect its electrochemical and spectroscopic behavior, guiding the design of molecules for applications in areas like organic electronics or as chemical sensors.
Table 3: Correlation of Calculated Electronic Properties and Experimental Electrochemical Data for a Quinoline Derivative This table is representative of data correlating computational predictions with experimental results for a related compound, 6-(dimethylamino)quinoline-5-carbaldehyde.
| Property | Calculated Value (eV) | Experimental Value (V) | Correlation |
|---|---|---|---|
| HOMO Energy | -5.45 | N/A | Correlates with Oxidation Potential |
| LUMO Energy | -1.50 | N/A | Correlates with Reduction Potential |
| Oxidation Potential | N/A | +1.10 | Higher HOMO energy facilitates oxidation. researchgate.net |
| Reduction Potential | N/A | -1.95 | Lower LUMO energy facilitates reduction. |
Analog Design, Synthesis, and Lead Optimization Strategies for Enhanced Efficacy and Selectivity
Scaffold Hopping and Bioisosteric Replacements in Quinoline (B57606) Derivatives
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a different chemical scaffold while aiming to retain or improve its biological activity. This technique is employed to discover novel intellectual property, improve physicochemical properties, or avoid issues associated with the original scaffold. In the context of quinoline derivatives, this could involve replacing the quinoline ring system with other heterocyclic structures.
A practical application of this strategy was demonstrated in the development of novel antimycobacterial agents. nih.gov Researchers utilized a scaffold hopping approach to design new 2-(quinolin-4-yloxy)acetamides by replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known drug candidate, telacebec. nih.gov This modification led to the synthesis of a series of quinoline-based compounds with potent activity against Mycobacterium tuberculosis. nih.gov
Bioisosteric replacement is another key strategy where one functional group or atom is substituted with another that has similar physical and chemical properties, leading to a similar biological response. This is often done to enhance potency, reduce side effects, or improve the pharmacokinetic profile of a compound. For instance, the bioisosteric replacement of a quinazoline (B50416) ring system with a quinoline scaffold has resulted in potent EGFR kinase inhibitors like neratinib (B1684480) and pelitinib, encouraging further design of quinoline-based inhibitors. mdpi.com
Side Chain Modification and Functional Group Derivatization
Altering the side chains and functional groups attached to the quinoline core is a fundamental approach to optimizing lead compounds. These modifications can significantly influence a molecule's potency, selectivity, and ability to cross biological membranes.
For quinoline-based compounds targeting the central nervous system (CNS), modifying the polarity of side chains is a critical strategy to enhance blood-brain barrier (BBB) permeability and improve efficacy. nih.gov Research on analogs of kynurenic acid (KYNA), a quinoline derivative, has shown that modifying its side chains can improve lipophilicity and BBB penetration. nih.gov For example, specific KYNA analogs, SZR-104 and SZR-72, demonstrated altered motor activity in preclinical models, indicating that side chain modifications affect their interactions with CNS receptors. nih.gov
Functional group derivatization, the process of chemically modifying a functional group, is also widely used. The amino group, as seen in 6-[(Dimethylamino)methyl]-3-quinolinamine, is a common target for derivatization. For analytical purposes, the amino group on a quinoline can be converted into a carbamate (B1207046) using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). nih.gov This derivatization renders the molecule more suitable for certain types of chromatographic analysis. nih.gov In therapeutic design, such modifications can be used to modulate a compound's activity and pharmacokinetic properties. For example, subtle changes to substituents on the quinoline ring, such as replacing a methoxy (B1213986) group with halogens or altering the length of an alkyl chain, can lead to significant changes in biological activity. nih.gov
| Compound | Modification Strategy | Observed Effect | Source |
|---|---|---|---|
| 2-(Quinolin-4-yloxy)acetamides | Replacement of methoxy group with halogens (Cl, Br) at the 6-position. | Reduced inhibitory effectiveness against M. tuberculosis compared to the methoxy analog. | nih.gov |
| Kynurenic Acid (KYNA) Analogs | Modification of side chains to improve lipophilicity. | Altered behavioral effects in mice, suggesting enhanced CNS penetration and receptor interaction. | nih.gov |
| 6-Aminoquinoline | Derivatization of the amino group to a carbamate. | Renders the molecule more hydrophobic for improved chromatographic analysis. | nih.gov |
Strategies for Improving Metabolic Stability and Pharmacological Profiles in Preclinical Models
A key challenge in drug development is ensuring that a compound has a favorable pharmacokinetic profile, including good metabolic stability, bioavailability, and the ability to reach its target tissue. Rational design approaches are frequently used to modify quinoline-based scaffolds to enhance these properties. researchgate.net
One common strategy is the introduction of chemical groups that are less susceptible to metabolic enzymes. For example, incorporating a trifluoromethoxy group into the structure of 2-(quinolin-4-yloxy)acetamides was found to theoretically reduce microsomal activity on the benzene (B151609) ring, resulting in compounds that are more metabolically stable. nih.gov Other synthetic modifications, such as chlorination or the addition of a sulfonamide group, have been shown to improve the bioavailability and receptor engagement of quinoline derivatives. researchgate.net
Modifying the polarity of a molecule is another effective approach to improve its pharmacological profile. By altering side chains, researchers can fine-tune a compound's solubility and permeability, which can enhance its ability to be absorbed after oral administration and to cross critical biological barriers like the BBB. nih.gov
Development of Multi-Targeting Agents Based on the Quinolamine Scaffold
The development of multi-target agents, which are designed to interact with multiple biological targets simultaneously, has become a significant strategy, particularly in complex diseases like cancer and neurodegenerative disorders. mdpi.comresearchgate.net The quinoline scaffold is a privileged structure for the design of such multi-target-directed ligands (MTDLs). mdpi.com
In Oncology:
Researchers have designed multi-targeted drug candidates based on the quinoline scaffold with potential anticancer properties. mdpi.comnih.gov Through in silico techniques, derivatives have been optimized to interact with multiple key proteins involved in cancer progression, such as topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. mdpi.comnih.gov This multi-target inhibition is a promising strategy for more effective cancer treatment. mdpi.comnih.gov Similarly, novel quinoline-based compounds have been developed as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M, with some derivatives showing potent antiproliferative activity. mdpi.com
| Compound/Series | Targets | Activity Metric | Finding | Source |
|---|---|---|---|---|
| Designed Quinoline Derivatives | Topoisomerase I, BRD4, ABCG2 | Molecular Docking Score | TOPO-I: -9.0 to -10.3 kcal/mol BRD4: -6.6 to -8.0 kcal/mol ABCG2: -8.0 to -10.0 kcal/mol | mdpi.comnih.gov |
| Compound 3h (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one) | EGFR, BRAFV600E, EGFRT790M | IC50 | EGFR: 57 nM BRAFV600E: 68 nM EGFRT790M: 9.70 nM | mdpi.com |
In Neurodegenerative Disease:
The quinoline scaffold has also been used to create multifunctional agents for Alzheimer's disease. mdpi.com Novel hybrids combining a tacrine (B349632) moiety (for cholinesterase inhibition) with an 8-hydroxyquinoline (B1678124) fragment (for metal chelation) have been synthesized. mdpi.com These compounds are designed to simultaneously inhibit cholinesterase, block the aggregation of amyloid-β (Aβ) peptides, and chelate metal ions that contribute to oxidative stress, thereby addressing multiple pathological factors in Alzheimer's disease. mdpi.com
| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Aβ1-42 Aggregation Inhibition | Source |
|---|---|---|---|---|
| 16e | 0.10 µM | 0.043 µM | 80.5% at 20 µM | mdpi.com |
| 16h | 0.21 µM | 0.10 µM | 93.2% at 20 µM | mdpi.com |
Challenges, Future Directions, and Emerging Research Avenues
Addressing Research Gaps in the Comprehensive Understanding of 6-[(Dimethylamino)methyl]-3-quinolinamine Bioactivity
A thorough review of published research indicates a lack of in-depth studies on the biological effects of this compound. The primary research gap is the absence of a comprehensive bioactivity profile. Key areas that remain to be investigated include:
Mechanism of Action: The fundamental question of how this compound interacts with biological systems at a molecular level is unanswered. Identifying its cellular targets and signaling pathways is a critical first step.
Pharmacokinetics and Pharmacodynamics: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding these parameters is essential for any potential therapeutic development.
Spectrum of Activity: While some quinoline (B57606) derivatives exhibit anticancer, antimicrobial, or anti-inflammatory properties, the specific activities of this compound have not been systematically screened.
Exploration of Novel Therapeutic Applications Beyond Current Focus Areas
Given the diverse biological activities of the quinoline scaffold, this compound could have potential applications in various therapeutic areas. For instance, some quinoline derivatives are known to act as DNA topoisomerase II inhibitors, a mechanism relevant to cancer therapy. nih.gov Additionally, certain quinoline compounds have been investigated for their effects on serotonin (B10506) transporters, suggesting a potential role in neurological and psychiatric disorders. google.com A systematic investigation into the following areas could yield novel applications:
Oncology: Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.
Infectious Diseases: Evaluation of its activity against various bacterial, fungal, and viral pathogens is warranted.
Neurodegenerative and Psychiatric Disorders: Investigating its interaction with neuroreceptors and transporters could uncover new treatment possibilities for mental health conditions.
Inflammatory and Autoimmune Diseases: Assessing its impact on inflammatory pathways and immune cell function could open doors to new anti-inflammatory agents.
Integration of Advanced Omics Technologies for Mechanistic Elucidation
To overcome the current lack of mechanistic understanding, the application of advanced "omics" technologies is crucial. These high-throughput methods can provide a global view of the molecular changes induced by this compound.
| Omics Technology | Potential Application for this compound Research |
| Genomics | Identifying genetic markers that predict sensitivity or resistance to the compound. |
| Transcriptomics | Analyzing changes in gene expression patterns to elucidate affected cellular pathways. |
| Proteomics | Identifying protein targets and post-translational modifications influenced by the compound. |
| Metabolomics | Assessing alterations in metabolic pathways to understand the compound's impact on cellular metabolism. |
Integrative multi-omics analysis, which combines data from these different platforms, can provide a more holistic and accurate picture of the compound's mechanism of action. nih.gov
Development of Advanced Delivery Systems for Quinoline-Based Compounds
For many quinoline derivatives, challenges such as poor solubility and bioavailability can limit their therapeutic efficacy. The development of advanced drug delivery systems could help overcome these hurdles. While specific data for this compound is absent, strategies developed for other quinoline-based compounds could be applicable. These include:
Nanoparticle Encapsulation: Loading the compound into liposomes, polymeric nanoparticles, or other nanocarriers to improve solubility and control its release.
Prodrug Strategies: Modifying the chemical structure to create an inactive form that is converted to the active drug within the body, potentially improving its pharmacokinetic profile.
Polymer-Drug Conjugates: Covalently attaching the compound to a polymer to enhance its circulation time and target-specific delivery. nih.gov
Collaborative Research Opportunities and Translational Pathways in Early-Stage Drug Discovery
The significant research gaps associated with this compound highlight the need for collaborative efforts. Partnerships between academic research institutions, pharmaceutical companies, and contract research organizations could accelerate its investigation. A potential translational pathway would involve:
Initial High-Throughput Screening: Collaborations to screen the compound against diverse biological targets and cell lines.
Hit-to-Lead Optimization: Medicinal chemistry efforts to synthesize and evaluate analogs with improved potency and drug-like properties.
Preclinical Development: In-depth in vitro and in vivo studies to establish a proof-of-concept for a specific therapeutic indication.
Clinical Translation: If preclinical data is promising, progression to clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-[(Dimethylamino)methyl]-3-quinolinamine, and how can researchers validate reaction intermediates?
- Methodology :
- Route 1 : Start with 3-aminoquinoline derivatives and employ reductive amination using dimethylamine equivalents. DMF (dimethylformamide) can act as a dimethylamine source under acidic conditions .
- Route 2 : Use Vilsmeier-Haack-type reagents (e.g., POCl₃/DMF) to introduce formyl groups at the 3-position of quinoline, followed by dimethylamine substitution .
- Validation : Monitor intermediates via LCMS (liquid chromatography-mass spectrometry) and confirm structural integrity using ¹H/¹³C NMR. For example, the formyl intermediate should show a characteristic aldehyde proton at δ 9.8–10.2 ppm in ¹H NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign peaks for the dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂ protons) and quinoline aromatic protons (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₃ groups .
- HPLC/LCMS : Confirm purity (>95%) and molecular ion peaks ([M+H]+) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, if crystalline derivatives are obtainable .
Q. How can researchers assess the compound’s basic biological activity in preliminary assays?
- Methodology :
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450) using fluorometric or colorimetric assays. The dimethylamino group may enhance binding via hydrogen bonding or electrostatic interactions .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations of 1–100 µM. Compare with structurally similar quinoline derivatives to identify activity trends .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodology :
- Dynamic effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, dimethylamino groups may exhibit restricted rotation, causing peak splitting at lower temperatures .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify overlapping signals .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to verify assignments .
Q. What strategies optimize the yield of this compound in scalable synthesis?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents that may quench reactive species .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amination steps.
- Table: Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 65 | 92 |
| DMSO, 100°C, 8h | 72 | 95 |
| ZnCl₂ (5 mol%), DMF | 85 | 97 |
| (Adapted from quinoline amination protocols ) |
Q. How do structural modifications (e.g., substituents on the quinoline ring) influence biological activity?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 6-position. Test against target enzymes to correlate substituent effects with IC₅₀ values .
- Molecular docking : Use software like AutoDock Vina to predict binding modes. The dimethylamino group may occupy hydrophobic pockets, while methoxy groups enhance π-π stacking .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the quinoline C-4 position may be reactive due to electron deficiency .
- MD simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to prioritize experimental conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectral data?
- Methodology :
- Basis set refinement : Use higher-level basis sets (e.g., B3LYP/6-311++G**) to improve agreement with experimental ¹³C NMR shifts .
- Solvent correction : Apply the IEF-PCM model to account for solvent-induced shifts in DFT calculations .
- Experimental replication : Re-run NMR under standardized conditions (e.g., 25°C, DMSO-d₆) to rule out instrument artifacts .
Q. What steps resolve inconsistencies in biological assay results across labs?
- Methodology :
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2), passage numbers, and assay kits.
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Blind testing : Share anonymized samples between labs to eliminate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
